
Cholest-7-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-7-en-3-one (5α-cholest-7-en-3-one) is a steroid derivative characterized by a double bond at position 7 (C7-C8) and a ketone group at position 3 (C3). Its molecular formula is C27H44O, with a molecular weight of 384.6377 g/mol and a CAS registry number of 15459-85-5 . This compound is pivotal in studies of sterol metabolism, particularly in enzymatic oxidation and bile acid biosynthesis. It serves as a substrate or intermediate in oxidative deformylation and demethylation reactions catalyzed by microsomal enzymes, often requiring NADH or NADPH as cofactors .
Scientific Research Applications
Biochemical Pathways and Metabolism
Cholest-7-en-3-one is a key intermediate in the biosynthesis of cholesterol and bile acids. It plays a significant role in the metabolic pathway where it can be converted into other sterols and steroid hormones. Research indicates that enzymes such as cytochrome P450 7A1 (CYP7A1) catalyze the hydroxylation of cholesterol at the C7 position, leading to the formation of bile acids. This process is crucial for maintaining cholesterol homeostasis in mammals .
Pharmaceutical Applications
2.1. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound derivatives. For example, research has shown that certain cholestenoids can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma cells. The mechanism involves the induction of autophagy and apoptosis through modulation of signaling pathways such as AMPK and HIF1α .
2.2. Neuroprotective Effects
This compound derivatives are being investigated for their neuroprotective properties, particularly in neurodegenerative diseases. One notable derivative, Olesoxime (cholest-4-en-3-one oxime), has shown promise in treating spinal muscular atrophy by promoting neuronal survival and function .
Structural Studies and Drug Design
The structural characterization of this compound has been pivotal in drug design. Understanding its binding interactions with various receptors can aid in developing new therapeutic agents targeting metabolic disorders and cancers . The crystal structures of CYP7A1 bound to this compound provide insights into substrate specificity and enzyme kinetics, which are essential for designing inhibitors or activators of this enzyme .
Research Case Studies
4.1. Study on Lung Adenocarcinoma
A study published in Cell Death & Disease demonstrated that low doses of this compound significantly inhibited the migration and metastasis of lung adenocarcinoma cells both in vitro and in vivo. The findings suggest that this compound could serve as a potential therapeutic agent for lung cancer treatment by modulating key cellular pathways involved in cancer progression .
4.2. Neuroprotective Research
Research on Olesoxime, a derivative of Cholest-4-en-3-one, has shown that it can enhance neuronal survival under stress conditions commonly seen in neurodegenerative diseases. This compound is currently being evaluated in clinical trials for its efficacy in treating conditions like spinal muscular atrophy .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying and characterizing Cholest-7-en-3-one in biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for separation and quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, focusing on characteristic peaks such as the C7 double bond (δ 5.3–5.5 ppm) and ketone group (δ 210–220 ppm). Ensure sample purity via thin-layer chromatography (TLC) before analysis. Reference spectral libraries (e.g., EPA/NIH Mass Spectral Database) for validation .
Q. How is this compound synthesized, and what are the key reaction mechanisms involved?
- Methodological Answer : Synthesize via oxidation of cholesterol using Jones reagent (CrO₃/H₂SO₄) under controlled conditions. Monitor reaction progress via TLC. Mechanistically, the C3 hydroxyl group is oxidized to a ketone, with regioselectivity ensured by steric hindrance at C6. Purify via recrystallization in ethanol and validate using melting point analysis and IR spectroscopy (C=O stretch ~1700 cm⁻¹) .
Q. What experimental protocols are recommended for studying the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) over 4–12 weeks. Analyze degradation products using gas chromatography (GC-MS) and compare against control samples. Quantify stability via kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. How can researchers ensure reproducibility in this compound experiments?
- Methodological Answer : Document all procedural details, including solvent purity, reaction times, and instrument calibration. Use internal standards (e.g., deuterated analogs) for MS quantification. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Cross-validate results with independent labs .
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodological Answer : Follow institutional animal care protocols (IACUC approval). Justify sample sizes via power analysis to minimize unnecessary use. Report data transparently, including adverse effects. Use alternatives like in vitro models (e.g., hepatic cell lines) where feasible .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, melting point)?
- Methodological Answer : Perform systematic re-evaluation using standardized protocols. For solubility, use shake-flask method with HPLC quantification. For melting point, employ differential scanning calorimetry (DSC) with controlled heating rates. Compare results across labs using inter-laboratory studies and meta-analysis frameworks .
Q. What frameworks are recommended for assessing the biological activity of this compound across different experimental models?
- Methodological Answer : Apply the PICO framework (Population: cell/animal model; Intervention: dose/concentration; Comparison: control groups; Outcome: biomarker quantification). Use dose-response curves to calculate EC₅₀/IC₅₀ values. Validate findings via orthogonal assays (e.g., gene expression analysis for receptor binding) .
Q. How should researchers design studies to investigate the metabolic pathways of this compound in human hepatocytes?
- Methodological Answer : Use isotope-labeled this compound (e.g., ¹⁴C or deuterium) for tracer studies. Combine LC-MS/MS with enzymatic assays to identify metabolites. Apply kinetic flux analysis to map pathways. Include negative controls (e.g., CYP450 inhibitors) to validate enzyme specificity .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in vitro?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response model) for EC₅₀ determination. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals. Address heteroscedasticity via data transformation (e.g., log-normalization) .
Q. How can researchers integrate conflicting data on this compound’s role in cholesterol biosynthesis?
- Methodological Answer : Conduct systematic reviews with PRISMA guidelines to identify bias sources. Use meta-regression to explore variables (e.g., cell type, assay sensitivity). Validate hypotheses via CRISPR-edited cell lines lacking specific enzymes (e.g., HMG-CoA reductase). Publish negative results to reduce publication bias .
Q. Data Presentation Guidelines
- Tables : Include columns for experimental conditions, analytical methods, and key results (e.g., purity %, yield). Use footnotes for abbreviations (e.g., ND = not detected).
- Figures : Label axes with units and error bars (SD/SEM). For spectral data, annotate peaks with δ values or m/z ratios .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5α-Cholest-7-en-3β-ol (Δ⁷-Cholestenol)
- Structural Difference : Contains a hydroxyl group (-OH) at C3 instead of a ketone.
- Metabolic Role: A precursor to cholesterol and cholestanol in cerebrotendinous xanthomatosis (CTX), where defective bile acid synthesis leads to accumulation of Δ⁷-sterols .
- Enzymatic Interaction : Unlike Cholest-7-en-3-one, it undergoes oxidation at C3 to form the ketone derivative, linking it to cholesterol biosynthesis pathways.
7α-Hydroxycholest-4-en-3-one
- Structural Difference : Double bond at C4 (C4-C5) and a hydroxyl group at C7α.
- Biosynthetic Role : A key intermediate in bile acid synthesis, formed via 7α-hydroxylation of cholesterol followed by C3 oxidation. Its synthesis is facilitated by hydroxypropyl-β-cyclodextrin and cholesterol oxidase .
- Functional Contrast : The C4 double bond alters enzyme specificity, making it resistant to deformylation reactions typical of this compound derivatives .
Δ⁷-Dafachronic Acid [(25S)-3-Oxocholest-7-en-26-oic Acid]
- Structural Difference : Contains a carboxylic acid group (-COOH) at C26.
- Biological Activity : Functions as a hormone in nematode development, unlike this compound, which lacks polar modifications .
- Solubility : The C26 carboxyl group enhances water solubility compared to the hydrophobic this compound.
Coprostanone (5β-Cholestan-3-one)
- Its lack of a C7 double bond prevents participation in microsomal oxidase reactions .
Functional Comparison in Enzymatic Reactions
Substrate Specificity in Oxidative Deformylation
This compound derivatives, such as 4-hydroxy-14C-methylene-5α-cholest-7-en-3-one , are model substrates for methyl sterol oxidase. Key findings include:
- Cofactor Utilization : Both NADH and NADPH support deformylation, but NADPH is more efficient in untreated microsomes .
- Inhibition Studies : 4-Hydroxymethylene-5α-cholest-7-en-3-one inhibits methyl sterol oxidase activity by ~50% at 50 μM, suggesting competitive binding .
Comparison with 4,4-Dimethyl Substrates
- Reaction Kinetics : Oxidative demethylation of 4,4-dimethyl-5α-cholest-7-en-3β-ol produces CO₂ at rates comparable to deformylation of this compound derivatives (Table 1).
- Thermal Stability : Both substrates show similar susceptibility to microsome heating (47°C) and dithiothreitol inhibition, implying overlapping enzyme mechanisms .
Table 1: Comparative Enzymatic Activity of this compound Derivatives
Substrate | Reaction Type | Cofactor | CO₂ Release (nmol/mg protein) | Inhibition by Cytochrome c |
---|---|---|---|---|
4-Hydroxy-methylene-Cholest-7-en-3-one | Oxidative Deformylation | NADH | 12.4 ± 1.2 | 28% |
4,4-Dimethyl-Cholest-7-en-3β-ol | Oxidative Demethylation | NADPH | 14.1 ± 1.5 | 62% |
Data sourced from microsomal assays
Physicochemical and Metabolic Properties
Molecular Properties
- Polarity: this compound’s ketone group increases polarity compared to Δ⁷-cholestenol but remains less polar than Δ⁷-dafachronic acid.
- Synthetic Accessibility : Requires specialized enzymatic conditions (e.g., cholesterol oxidase) or chemical oxidation, unlike 7α-hydroxycholest-4-en-3-one, which benefits from cyclodextrin-assisted synthesis .
Properties
CAS No. |
13097-64-8 |
---|---|
Molecular Formula |
C27H44O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20?,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
FLRPNSKUGCVRRB-BZTUEVPBSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
Synonyms |
Cholest-7-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.